Cas no 1355214-90-2 (Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate)

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-methyl-nicotinic acid methyl ester
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- インチ: 1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3
- InChIKey: ILBFLCWPORQFNW-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN=C(C(C)=C1)N1CC2C=CC=CC=2CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 42.4
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261197-10g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 10g |
$1791 | 2021-08-18 | |
Chemenu | CM261197-5g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 5g |
$1360 | 2021-08-18 | |
Chemenu | CM261197-1g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM261197-1g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 1g |
$1000 | 2021-08-18 |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinateに関する追加情報
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate: A Comprehensive Overview
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate, with the CAS number 1355214-90-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The compound belongs to a class of heterocyclic derivatives that are known for their diverse pharmacological properties. In this detailed overview, we will explore the chemical structure, synthesis, pharmacological potential, and recent research findings associated with Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate.
The molecular structure of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate consists of a nicotinate moiety linked to a 3,4-dihydroisoquinoline ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound. The nicotinate group is known for its role in various biological processes, including neurotransmitter synthesis and metabolic pathways. On the other hand, the 3,4-dihydroisoquinoline scaffold is frequently encountered in natural products and pharmaceuticals, often contributing to significant biological activities.
One of the most compelling aspects of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is its potential as a lead compound for drug discovery. The combination of the nicotinate and dihydroisoquinoline moieties suggests that this compound may exhibit multiple pharmacological effects. Recent studies have indicated that derivatives of this class can interact with various biological targets, including enzymes and receptors involved in pain perception, inflammation, and neurodegenerative diseases.
The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the dihydroisoquinoline core through cyclization reactions. Subsequent steps involve functionalization at the 6-position of the dihydroisoquinoline ring with a nicotinate group. The final step includes the methylation at the 5-position to complete the structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
Pharmacological studies on Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate have revealed promising results in several therapeutic areas. Initial in vitro assays have demonstrated that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, preclinical studies suggest that Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate may have neuroprotective properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The structural features of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate also make it an attractive scaffold for further derivatization to enhance its pharmacological profile. Researchers have explored various strategies to modify the molecule, including introducing different substituents into the nicotinate and dihydroisoquinoline moieties. These modifications aim to improve solubility, bioavailability, and target specificity. Computational modeling techniques have been instrumental in predicting the binding modes of these derivatives with biological targets, facilitating rational drug design.
Recent advances in analytical chemistry have enabled more detailed characterization of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have provided valuable insights into the compound's structure and purity. High-performance liquid chromatography (HPLC) has been used for purification and quantification purposes. These analytical methods are crucial for ensuring that the compound meets pharmaceutical standards before it can be advanced to clinical trials.
The potential therapeutic applications of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate are vast. Beyond its anti-inflammatory and neuroprotective properties, this compound may also exhibit anticancer effects. Studies have shown that dihydroisoquinoline derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Further research is needed to fully elucidate these mechanisms and explore their clinical relevance.
In conclusion, Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate (CAS no: 1355214-90-2) is a promising compound with significant pharmacological potential. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at treating various diseases. With ongoing research focused on optimizing its synthesis and exploring its biological activities, this molecule is poised to make meaningful contributions to pharmaceutical science in the coming years.
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